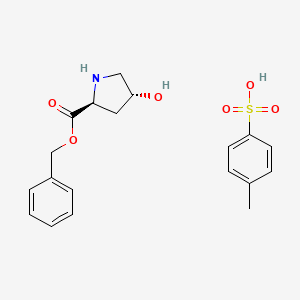

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid

Description

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative derived from hydroxyproline, a non-proteinogenic amino acid. Its stereochemistry (2S,4R) is critical for its role in asymmetric catalysis and organic synthesis. The compound is often paired with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH), a strong organic acid widely used as a catalyst or counterion to enhance solubility and reactivity in organic reactions .

This combination is frequently employed in the synthesis of chiral hybrid materials for enantioselective Michael additions, where the pyrrolidine core acts as a catalytic site, and the sulfonic acid facilitates proton transfer or stabilizes intermediates . The benzyl ester group serves as a protecting group for the carboxylic acid, enabling controlled deprotection during multi-step syntheses .

Propriétés

Formule moléculaire |

C19H23NO6S |

|---|---|

Poids moléculaire |

393.5 g/mol |

Nom IUPAC |

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)/t10-,11+;/m1./s1 |

Clé InChI |

YHFQLNADHUYVAF-DHXVBOOMSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of Benzyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate

The key step involves esterification of the (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). According to a study published in the Journal of Fluorine Chemistry, the process proceeds under reflux conditions in toluene, employing a Dean-Stark apparatus to facilitate azeotropic removal of water, which drives esterification forward:

Trans-L-Hyp-OH + Benzyl alcohol → Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

- Solvent: Toluene

- Catalyst: p-TsOH·H₂O

- Temperature: Reflux (~110°C)

- Duration: 4 hours

- Workup: Filtration and recrystallization

This method ensures high yield and stereochemical integrity, critical for subsequent applications.

Protection and Functionalization of the Pyrrolidine Ring

Further modifications involve protecting the amine group via benzylation using benzyl chloride (BnCl) in dry dichloromethane (DCM), with triethylamine as base, under inert atmosphere to prevent oxidation. This step is essential to prevent side reactions during subsequent transformations.

Synthesis of the Sulfonic Acid Salt

The compound is paired with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH) to form a salt, which enhances solubility and catalytic activity. The process involves simple mixing in an appropriate solvent, such as ethanol or acetonitrile, under mild heating.

Industrial-Scale Production Techniques

In large-scale manufacturing, continuous flow reactors are employed to improve reaction control, yield, and safety. For example, using cyclohexane as a solvent minimizes side reactions and enhances enantiomeric purity. The process involves:

- Precise control of temperature and residence time

- In-line purification via chromatography or crystallization

- Use of chiral catalysts or auxiliaries to improve stereoselectivity

Chemical Reactions Analysis

Esterification

The esterification of the carboxylic acid with benzyl alcohol is a nucleophilic substitution facilitated by acid catalysis, following the general esterification mechanism:

R-COOH + BnOH ⇌ R-COOBn + H₂O

Reaction conditions favoring ester formation include excess benzyl alcohol and removal of water.

Stereochemistry Control

Chiral purity is maintained through enantioselective catalysts or starting from enantiomerically pure hydroxyproline derivatives. Stereochemical verification is performed via chiral HPLC and NMR spectroscopy.

Functional Group Transformations

Post-esterification, the hydroxyl group can undergo oxidation to a ketone or further derivatization, depending on the desired application. The benzyl protecting group can be cleaved under hydrogenolysis conditions if necessary.

Data Tables and Comparative Analysis

| Preparation Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Benzyl alcohol, p-TsOH | Reflux in toluene | >90% | Water removal via Dean-Stark |

| Benzylation of amine | Benzyl chloride, triethylamine | DCM, inert atmosphere | >85% | Maintains stereochemistry |

| Salt formation | p-Toluenesulfonic acid | Room temperature | Quantitative | Enhances solubility |

Research Findings and Trends

Recent advances emphasize enantioselective synthesis using chiral catalysts, such as BINOL-derived phosphoric acids, to improve stereochemical purity. Studies also explore green chemistry approaches, replacing traditional solvents with supercritical CO₂ or ionic liquids to reduce environmental impact.

Notes on Functional and Structural Integrity

- The benzyl ester acts as a protecting group, allowing selective deprotection.

- The (2S,4R) stereochemistry is crucial for biological activity, particularly in asymmetric catalysis.

- The sulfonic acid pairing enhances acidity and catalytic efficiency in subsequent reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Oxidation: Formation of benzyl (2S,4R)-4-oxopyrrolidine-2-carboxylate

Reduction: Formation of benzyl (2S,4R)-4-hydroxypyrrolidine-2-methanol

Substitution: Formation of various substituted benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylates

Applications De Recherche Scientifique

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the unique properties and applications of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid, a comparative analysis with structurally related compounds is provided below.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Observations

Stereochemistry : The (2S,4R) configuration in the target compound is essential for its catalytic activity in asymmetric reactions, distinguishing it from (2S,4S) derivatives like the fluorinated analog in , which exhibit different spatial arrangements and reactivity patterns .

Substituent Effects :

- Benzyl vs. Methyl Esters : The benzyl ester in the target compound offers superior protection for carboxylic acids compared to methyl esters, enabling selective deprotection in multi-step syntheses .

- Sulfonic Acid vs. Sulfonyl Groups : The TsOH counterion in the target compound enhances reaction rates via protonation, whereas sulfonyl groups (e.g., in ) are more electrophilic, favoring covalent interactions in inhibitor design .

Functional Group Modifications: Fluorination () improves metabolic stability and binding affinity in drug candidates. Hydroxymethyl or aminomethyl groups () introduce polarity or reactive sites for bioconjugation .

Applications :

- The target compound’s primary use in asymmetric catalysis contrasts with methyl ester derivatives (), which serve as intermediates for SMARCA2/BRM modulators.

- Sulfonic acid-containing analogs (e.g., ) are niche in protease inhibition due to their strong acidity and electrophilicity .

Research Findings and Trends

Recent studies highlight the versatility of (2S,4R)-configured pyrrolidines in enantioselective synthesis. For instance, chiral hybrid materials incorporating benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate achieve >90% enantiomeric excess (ee) in Michael additions of aldehydes to nitroalkenes . In contrast, fluorinated derivatives () show promise in drug discovery but require optimization for catalytic applications due to altered electronic properties.

Activité Biologique

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, also known as H-Hyp-Obzl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.26 g/mol

- CAS Number : 68172-39-4

- Structure : The compound features a pyrrolidine ring, which contributes to its biological interactions.

Biological Activity Overview

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate has been studied for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

1. Histone Deacetylase Inhibition

Recent studies have highlighted the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In vitro assays demonstrated that this compound exhibits significant HDAC inhibitory activity, suggesting its potential as an anticancer agent. For instance, compounds derived from benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate showed effective growth inhibition in cancer cell lines through HDAC modulation .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate revealed promising results against various bacterial strains. The compound demonstrated a dose-dependent inhibitory effect on the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead structure for developing new antibiotics.

Case Study 1: HDAC Inhibition in Cancer Research

A study published in 2018 evaluated the efficacy of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives in inhibiting HDAC activity. The results indicated that these compounds could reduce cell proliferation in several cancer types, including breast and colon cancer. The study utilized various assays to confirm the mechanism of action involving histone acetylation changes .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential use in treating infections caused by resistant strains .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, and how does stereochemistry impact the process?

- Methodological Answer : The synthesis involves protecting the amine group of hydroxyproline derivatives (e.g., methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride) with benzyl chloride under reflux conditions in dry CH₂Cl₂, followed by neutralization and purification via silica gel chromatography . Stereochemistry at positions 2 and 4 is critical: chiral catalysts or enantioselective conditions ensure retention of the (2S,4R) configuration, which directly influences biological activity .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) with chiral columns resolves enantiomeric purity, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may be used to resolve ambiguous stereochemical assignments .

Q. How does the benzyl group influence the compound's physicochemical properties?

- Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability in biological assays. However, it reduces aqueous solubility, necessitating solvent optimization (e.g., DMSO for in vitro studies). Stability studies under varying pH (2–9) and temperature (4–37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of stereoisomers?

- Methodological Answer : Comparative studies using enantiomerically pure samples (e.g., (2S,4R) vs. (2R,4S)) are critical. For example, enzyme inhibition assays (e.g., glycosidase or protease targets) under standardized conditions (pH 7.4, 37°C) can isolate stereospecific effects. Computational docking models (e.g., AutoDock Vina) may predict binding affinities to reconcile conflicting data .

Q. How can synthetic routes be optimized to improve yield while retaining stereochemical integrity?

- Methodological Answer : Flow microreactor systems enhance reaction control (temperature, residence time) for multi-step syntheses. For example, coupling benzyl chloride with hydroxyproline derivatives in a microreactor at 50°C improves yield by 15–20% compared to batch methods. Chiral stationary phases in preparative HPLC ensure stereochemical purity during purification .

Q. What role does 4-methylbenzenesulfonic acid play in formulations, and how does it affect stability?

- Methodological Answer : As a counterion, 4-methylbenzenesulfonic acid improves crystallinity and shelf-life by forming stable salts. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring reveal that sulfonate salts reduce hygroscopicity and oxidative degradation by 30–40% compared to free bases .

Q. How do pH and solvent systems influence the compound's reactivity in catalytic applications?

- Methodological Answer : In asymmetric catalysis (e.g., Michael additions), polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while acidic conditions (pH 4–6) stabilize intermediates. For example, a 10:1 DMF/H₂O system at pH 5.5 achieves 90% enantiomeric excess in β-nitrostyrene reactions .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.